molecular formula C10H16N2O2 B1420846 ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1268715-45-2

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No. B1420846
CAS RN: 1268715-45-2
M. Wt: 196.25 g/mol
InChI Key: BIILYNFNLSDQIE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature resulted in the formation of thiadiazole-4-carboxylate . The reaction of ethyl 2-(2-benzoylhydrazinylidene)propanoate with phosphoryl trichloride on heating led to the formation of ethyl 4-formyl-1H-pyrazole-3-carboxylate .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is involved in various chemical reactions and synthesis processes. For instance, it reacts with substituted hydrazines in different solvents to form mixtures of regioisomeric pyrazoles, as found in the study by Mikhed’kina et al. (2009). This demonstrates its role in the selective formation of pyrazole derivatives Reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines.

Catalysis and Chemical Transformations

The compound has been used in the study of catalysis. For example, Magubane et al. (2017) explored its application in the asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This indicates its potential in facilitating chemical transformations Orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes.

Coordination to Transition Metals

Seubert et al. (2011) studied the coordination of a similar compound to transition metal ions. This research provides insights into the complexation behavior of this compound with metals, which is crucial for understanding its chemical properties From a Simple Pyrazole‐Derived 1,2‐Amino Alcohol to Mono‐ and Multinuclear Complexes by Tailoring Hydrogen Bond Patterns.

Inhibitory Properties

The compound has shown potential as an inhibitor in biochemical processes. Rudnitskaya et al. (2009) identified its derivatives as inhibitors of fructose-1,6-bisphosphatase, a key enzyme in glucose metabolism Novel heteroaromatic organofluorine inhibitors of fructose-1,6-bisphosphatase.

properties

IUPAC Name

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)6(2)9-7(3)11-12-8(9)4/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILYNFNLSDQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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